3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one
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Overview
Description
3-[3-(7-Oxa-4-azaspiro[25]octan-4-yl)-3-oxopropyl]pyrimidin-4-one is a complex organic compound featuring a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one involves multiple steps. One common approach is the annulation strategy, which involves the formation of the spirocyclic ring system. This can be achieved through the reaction of cyclohexanone with ammonia and sodium hypochlorite, followed by further chemical transformations .
Industrial Production Methods
In industrial settings, the production of this compound can be optimized using continuous-flow synthesis. This method allows for precise control of reaction conditions, such as temperature and reaction time, leading to higher yields and improved safety compared to batch synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe for studying biological processes and interactions.
Medicine: It has potential therapeutic applications due to its unique chemical properties.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Azaspiro[3.4]octane: Another spirocyclic compound with similar structural features.
1-Oxa-2-azaspiro[2.5]octane: A related compound with a different spirocyclic configuration
Uniqueness
3-[3-(7-Oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one is unique due to its specific combination of functional groups and spirocyclic structure.
Properties
IUPAC Name |
3-[3-(7-oxa-4-azaspiro[2.5]octan-4-yl)-3-oxopropyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c17-11-1-5-14-10-15(11)6-2-12(18)16-7-8-19-9-13(16)3-4-13/h1,5,10H,2-4,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUHAACXAFHQLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12COCCN2C(=O)CCN3C=NC=CC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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